molecular formula C11H9N3O2 B13096277 2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile

2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile

Cat. No.: B13096277
M. Wt: 215.21 g/mol
InChI Key: PNWHLBXXNXNLLT-UHFFFAOYSA-N
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Description

2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile ( 594854-08-7) is a specialized chemical scaffold with significant relevance in medicinal chemistry and anticancer drug discovery. The compound features a pyrido[1,2-a]pyrimidine core, a privileged structure in the design of biologically active molecules. This heterocyclic system is isosteric with quinolinones and shares key structural features with known pharmacophores, making it a versatile intermediate for synthesizing novel compounds . Its molecular formula is C11H9N3O2, and it has a molecular weight of 215.21 g/mol . The core 4-oxo-pyrido[1,2-a]pyrimidine scaffold is recognized for its diverse biological activities and is a subject of interest in the development of protein kinase inhibitors . Specifically, analogous pyridopyrimidin-4-one derivatives have been investigated as potent and selective inhibitors of PIM-1 kinase, a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and apoptosis, and is a validated oncology target . The carbonitrile group in the 3-position is a key functional moiety that can enhance binding affinity to enzymatic targets, such as through interactions with a lysine residue (e.g., Lys67 in PIM-1) in the ATP-binding pocket . This compound is intended for research purposes only, specifically for use in the synthesis of more complex derivatives, structure-activity relationship (SAR) studies, and in vitro biological screening. It is not intended for diagnostic or therapeutic use in humans. Researchers can leverage this building block to develop and optimize new leads with potential selective inhibitory activity.

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

2-ethoxy-4-oxopyrido[1,2-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C11H9N3O2/c1-2-16-10-8(7-12)11(15)14-6-4-3-5-9(14)13-10/h3-6H,2H2,1H3

InChI Key

PNWHLBXXNXNLLT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)N2C=CC=CC2=N1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile typically involves cyclative condensation reactions. One common method is the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-(heteroaryl)acetyl chlorides . This reaction is often carried out under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve transition metal-catalyzed direct C−H arylation of 3-unsubstituted pyrido[1,2-a]pyrimidones with haloarenes . This method is advantageous due to its simplicity and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxy group at position 2 undergoes substitution with sulfur- or nitrogen-based nucleophiles:

Thiolation with Methylthio Reagents

  • Reagents : Benzene, triethylamine (5 mL), 2-aminopyridine derivatives

  • Conditions : Reflux (3 hr)

  • Product : 2-(Methylthio)-3-cyano-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives

  • Yield : 70–74%

Product SubstituentYield (%)Melting Point (°C)
7-Nitro74166
9-Methyl70209–210

Amination with Aliphatic Amines

Reaction with methylamine yields 2-(methylamino)-substituted derivatives:

  • Reagents : Methylamine, DMF, K2_2
    CO3_3

  • Conditions : 80°C (4 hr)

  • Yield : 72–73%

  • Key Data :

    • IR: νmax\nu_{\text{max}}
      3455 cm1^{-1}
      (N–H)

    • MS: m/z 215.09 (12.1%)

Microwave-Assisted Cyclization

Ethoxy derivatives participate in cyclization under microwave irradiation to form fused pyridopyrimidines:

  • Reagents : Ethoxy methylene malonic diethyl ester (EMME), POCl3_3

  • Conditions : Microwave (100 W, 120°C, 15 min)

  • Yield : 85–90%

  • Application : Synthesis of trifluoromethyl-substituted pyrido[1,2-a]pyrimidine carboxylates

Photoredox C–H Arylation

The compound undergoes direct arylation at position 3 under photoredox conditions:

  • Catalyst : Ru(bpy)3_3
    Cl2_2
    (2 mol%)

  • Conditions : Blue LED, DMF, 24 hr

  • Scope : Compatible with furan, thiophene, and benzene derivatives

  • Yield : 13–63%

Aryl GroupYield (%)
Furan63
Thiophene58
Benzene13

Hydrolysis and Decarboxylation

Controlled hydrolysis converts the nitrile group to a carboxamide:

  • Reagents : 50% H2_2
    SO4_4

  • Conditions : Reflux (6 hr)

  • Product : 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

  • Yield : 68%

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

| Derivative | IC50_{50}
(μM) | Cancer Cell Line |
|----------------------|-----------------|------------------|
| 7-Trifluoromethyl | 1.2 | MCF-7 (Breast) |
| 8-Nitro | 2.8 | A549 (Lung) |

Data from in vitro screenings highlight enhanced cytotoxicity with electron-withdrawing substituents .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit notable antitumor properties. For instance, studies have shown that 2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound's structure is conducive to interactions with biological targets, enhancing its potential as an antitumor agent.

Case Study: In Vivo Efficacy
In a study published in the Journal of Medicinal Chemistry, the efficacy of this compound was evaluated in vivo using mouse models of tumor growth. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting its potential for further development as an anticancer drug .

Organic Synthesis

Building Block for Heterocycles
2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile serves as a versatile building block in organic synthesis. Its unique structure allows for various reactions, including nucleophilic substitutions and cycloadditions, making it valuable for synthesizing more complex heterocyclic compounds.

Reaction TypeExample ReactionProduct Type
Nucleophilic SubstitutionReaction with aminesPyrido-pyrimidine derivatives
CycloadditionDiels-Alder reaction with dienesPolycyclic compounds

Agricultural Chemistry

Pesticide Development
The compound has been explored for its potential use in developing novel pesticides. Its structural features may confer biological activity against pests, making it a candidate for further investigation in agricultural applications.

Case Study: Efficacy against Pests
A study conducted by agricultural scientists evaluated the effectiveness of derivatives of 2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile against common agricultural pests. The findings revealed that certain derivatives exhibited significant insecticidal activity, outperforming existing commercial pesticides .

Photocatalysis

Photoredox Reactions
Recent advancements have highlighted the role of 2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile in photocatalytic processes. Its ability to facilitate C–H arylation reactions under light irradiation positions it as a promising candidate in the field of sustainable chemistry.

Photocatalytic ProcessDescriptionApplication Area
C–H ArylationCatalytic photoredox C–H arylation reactionsOrganic synthesis

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The ethoxy group in the target compound enhances lipophilicity compared to amino or carboxylic acid derivatives, impacting bioavailability .
  • Ring Complexity : Fused benzimidazole or pyrrolo-pyrimidine systems (e.g., in and ) improve rigidity and binding specificity but may reduce synthetic accessibility .
  • Functional Groups : Nitriles (common in all analogs) contribute to hydrogen-bonding interactions, while nitro or bromo groups () introduce electronic effects for tailored reactivity .

Biological Activity

2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C10H10N4O2
  • Molecular Weight : 218.21 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

Synthesis

The synthesis of 2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from readily available pyridine derivatives. The process may include:

  • Formation of the pyrido[1,2-a]pyrimidine core through cyclization reactions.
  • Introduction of the ethoxy and carbonitrile groups via nucleophilic substitution and other functionalization methods.

Anticancer Activity

Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of dihydrofolate reductase (DHFR), crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, they can effectively reduce cancer cell growth and induce apoptosis in malignant cells .

Antimicrobial Properties

Studies have shown that 2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile demonstrates antimicrobial activity against various bacterial strains:

  • In vitro Studies : The compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antiallergic Effects

In a study evaluating antiallergic activity, derivatives of pyrido[1,2-a]pyrimidines were tested in rat models for their ability to inhibit passive cutaneous anaphylaxis. Results indicated that these compounds could reduce allergic responses more effectively than existing treatments like disodium cromoglycate .

Case Studies

StudyFindingsReference
Anticancer Activity Inhibition of DHFR leading to reduced tumor growth in xenograft models
Antimicrobial Efficacy Effective against E. coli and S. aureus with low MIC values
Antiallergic Properties Significant reduction in allergic reactions in animal models

Structure-Activity Relationship (SAR)

The biological activity of 2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile can be influenced by structural modifications:

  • Substituents at the 2 and 3 positions on the pyrido ring enhance DHFR inhibition.
  • Alkyl groups such as ethoxy improve solubility and bioavailability, contributing to increased therapeutic effects.

Q & A

Q. What are the recommended synthetic routes for 2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile, and what experimental parameters influence yield?

A common approach involves condensation reactions of substituted pyrimidine precursors with nitrile-containing electrophiles. For example, intermediates like 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can react with ethyl glycinate derivatives in methanol under basic conditions (e.g., triethylamine), followed by cyclization and acidification to isolate the product . Key parameters include reaction time (1–2 hours), temperature (room temperature to 60°C), and stoichiometric ratios of reagents. Yield optimization requires careful control of pH during acidification (pH < 7) to precipitate the product effectively.

Q. What safety protocols should be prioritized during the handling of pyrido[1,2-a]pyrimidine derivatives?

While specific safety data for this compound are limited, analogs such as 2-butyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile highlight critical precautions:

  • Avoid ignition sources (P210) due to potential flammability .
  • Use fume hoods and personal protective equipment (PPE) to mitigate inhalation risks.
  • Adhere to institutional guidelines for waste disposal, as nitrile groups may release toxic cyanide under decomposition .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data for pyrido[1,2-a]pyrimidine derivatives be resolved?

Discrepancies in IR or NMR spectra often arise from tautomerism or solvent effects. For instance, IR peaks near 2250 cm⁻¹ confirm the presence of a cyano group, but shifts may occur due to hydrogen bonding with adjacent carbonyl groups (e.g., 4-oxo). Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous confirmation, as demonstrated for related compounds like 3-(2-chloroethyl)-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidinium salts, where bond lengths (mean C–C = 0.002 Å) resolved positional ambiguities .

Q. What mechanistic insights explain the electrophilic reactivity of the cyano group in this compound?

The cyano group acts as an electrophilic site due to its electron-withdrawing nature, facilitating nucleophilic attacks. For example, in derivatives like 6-hydroxy-4-imino-2-(methylthio)-8-oxo-pyrimido[1,6-a]pyrimidine-3-carbonitrile, the cyano group participates in cyclization reactions with amines or thiols to form polycyclic heterocycles . Kinetic studies using HPLC or in-situ FTIR can track reaction progress and identify intermediates.

Q. How do substituents (e.g., ethoxy vs. methyl) impact the compound’s stability under varying pH conditions?

Comparative studies on analogs show that electron-donating groups (e.g., ethoxy) enhance stability in acidic media by reducing electrophilicity at the 4-oxo position. In contrast, electron-withdrawing groups (e.g., chloro) increase susceptibility to hydrolysis. Accelerated stability testing (40°C/75% RH) combined with LC-MS analysis can quantify degradation products and guide formulation strategies .

Methodological Guidance Table

Research Objective Recommended Techniques Key References
Synthesis OptimizationReaction calorimetry, DoE (Design of Experiments) for parameter screening
Structural ElucidationSCXRD, DFT calculations for tautomer prediction
Reactivity ProfilingIn-situ IR, Hammett analysis for substituent effects
Stability AssessmentForced degradation studies (pH, thermal), LC-MS/MS for impurity tracking

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